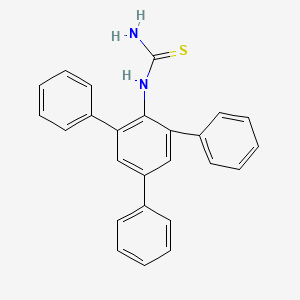

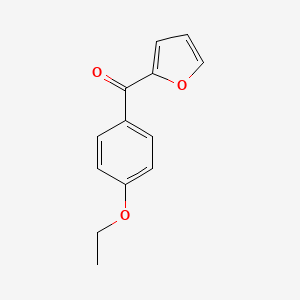

![molecular formula C11H14N4O3S B2577150 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797027-54-3](/img/structure/B2577150.png)

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .

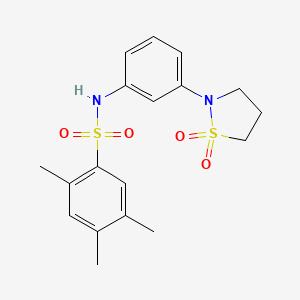

Molecular Structure Analysis

The molecular structure of this compound includes a thiazoloazepine ring attached to an acetamide group . The average molecular weight is 225.268 and the chemical formula is C9H11N3O2S .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available .科学的研究の応用

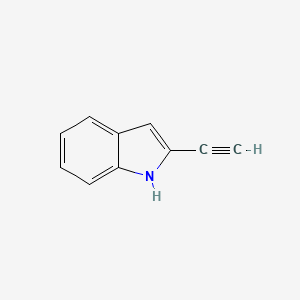

Cyanoacetylation of Amines

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful due to their carbonyl and cyano functional groups, which enable reactions with common bidentate reagents. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Researchers have explored the synthesis of N-aryl and/or heteryl cyanoacetamides to build diverse organic heterocycles. Additionally, the biological activities associated with cyanoacetamide derivatives have drawn interest from biochemists .

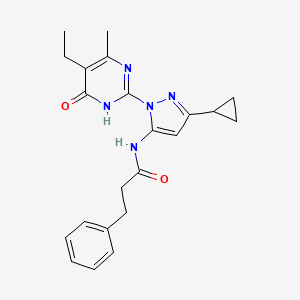

Bobbitt’s Salt Synthesis

Bobbitt’s salt (4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl) has applications in the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers. The synthesis of this stable nitroxide radical involves the reaction of 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide with appropriate reagents .

Biological Studies

Given the diverse biological activities reported for cyanoacetamide derivatives, researchers continue to explore their effects on various biological targets. These studies contribute to our understanding of molecular interactions and potential therapeutic interventions.

作用機序

Target of Action

The primary target of the compound 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage .

Mode of Action

It is known to interact with its target, the serine/threonine-protein kinase chk1 . This interaction could potentially lead to changes in the activity of the kinase, thereby affecting the cellular processes it regulates .

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation and dna repair .

Result of Action

Given its target, it is likely to influence cell cycle progression, dna repair mechanisms, and potentially cell survival .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

特性

IUPAC Name |

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c1-6(16)13-5-8(17)15-11-14-7-3-2-4-12-10(18)9(7)19-11/h2-5H2,1H3,(H,12,18)(H,13,16)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDMXIMSBMKKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1=NC2=C(S1)C(=O)NCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

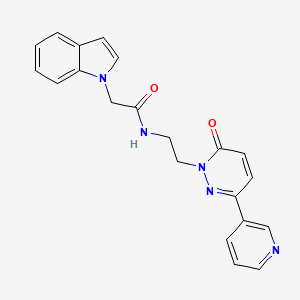

![3-[[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2577070.png)

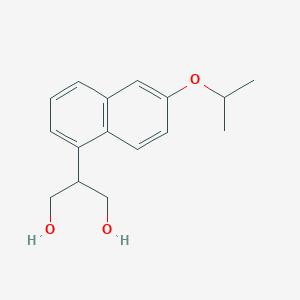

![3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2577071.png)

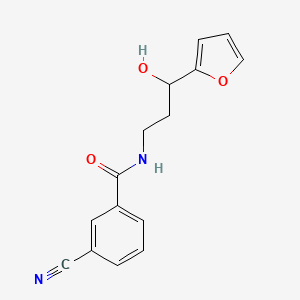

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2577086.png)